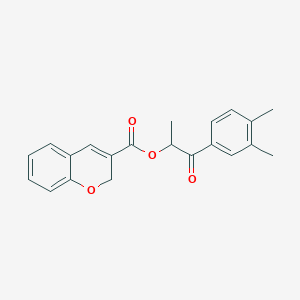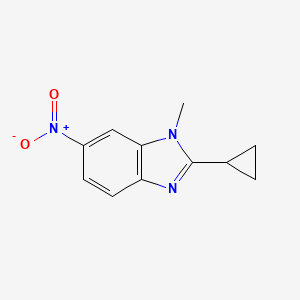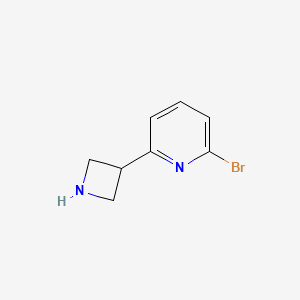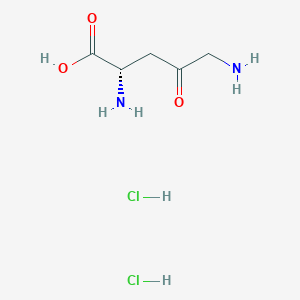
1,3-Dihydroxy-7-methoxyacridin-9(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydroxy-7-methoxyacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are known for their wide range of applications, particularly in the fields of medicinal chemistry and dye manufacturing. This compound is characterized by its unique structure, which includes hydroxyl and methoxy functional groups attached to an acridinone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-7-methoxyacridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dihydroxybenzene and 7-methoxy-1,2,3,4-tetrahydroacridin-9(10H)-one.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, to form the acridinone core.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide or sodium hydroxide to introduce the hydroxyl groups at the desired positions.
Methoxylation: Finally, the methoxy group is introduced through a methoxylation reaction using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used techniques include:
Catalytic Hydrogenation: To achieve selective hydroxylation and methoxylation.
Recrystallization: To purify the compound and remove any impurities.
Chromatography: For further purification and isolation of the desired product.
化学反应分析
Types of Reactions
1,3-Dihydroxy-7-methoxyacridin-9(10H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acridinone core can be reduced to form dihydroacridines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Formation of 1,3-dihydroxy-7-methoxyacridin-9,10-quinone.
Reduction: Formation of 1,3-dihydroxy-7-methoxy-1,2,3,4-tetrahydroacridin-9(10H)-one.
Substitution: Formation of various substituted acridinones depending on the nucleophile used.
科学研究应用
1,3-Dihydroxy-7-methoxyacridin-9(10H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in the development of new therapeutic drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 1,3-Dihydroxy-7-methoxyacridin-9(10H)-one involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biomolecules, enhancing its biological activity.
相似化合物的比较
1,3-Dihydroxy-7-methoxyacridin-9(10H)-one can be compared with other similar compounds, such as:
1,3-Dihydroxyacridin-9(10H)-one: Lacks the methoxy group, resulting in different chemical and biological properties.
7-Methoxyacridin-9(10H)-one: Lacks the hydroxyl groups, affecting its reactivity and applications.
1,3-Dihydroxy-9(10H)-acridinone: Similar structure but without the methoxy group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its combination of hydroxyl and methoxy functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
612541-98-7 |
|---|---|
分子式 |
C14H11NO4 |
分子量 |
257.24 g/mol |
IUPAC 名称 |
1,3-dihydroxy-7-methoxy-10H-acridin-9-one |
InChI |
InChI=1S/C14H11NO4/c1-19-8-2-3-10-9(6-8)14(18)13-11(15-10)4-7(16)5-12(13)17/h2-6,16-17H,1H3,(H,15,18) |
InChI 键 |
LSSCYZPMLULKDM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=O)C(=CC(=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide](/img/structure/B12941139.png)




![6-Benzyl-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12941155.png)


![(R)-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12941173.png)

